6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H9Cl2N5 and its molecular weight is 270.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds and Biological Significance
Triazines, including 6-(chloromethyl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine, are significant in medicinal chemistry due to their extensive range of biological activities. Triazine derivatives have been synthesized and evaluated across various models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Their potent pharmacological activities highlight the triazine nucleus as a core moiety of interest for future drug development (Verma, Sinha, & Bansal, 2019).
High Energy Density Materials (HEDM)
High-nitrogen azine energetic materials, including triazine derivatives, have gained attention in the field of energy materials. These compounds, through various synthetic methods and structural analyses, demonstrate significant physical, chemical, sensitivity, thermal, and detonation properties. Their application in propellants, mixed explosives, and gas generators indicates a broad potential in energetic materials, offering improvements in burning rate, sensitivity reduction, detonation performance, combustion temperature, and gas content enhancement (Yongjin & Shuhong, 2019).
Eco-friendly Synthesis
The eco-friendly synthesis of 1,2,4-triazine derivatives, including those similar to this compound, emphasizes the environmental and sustainable aspects of producing these compounds. The literature review and reported syntheses underscore the importance of developing greener chemical processes and the potential for these compounds in various applications (Rani & Kumari, 2020).
Environmental Impact and Organochlorine Compounds
The environmental impact of chlorophenols, including derivatives related to this compound, has been extensively reviewed. These compounds exhibit moderate to considerable toxicity to both mammalian and aquatic life upon long-term exposure. Their bioaccumulation potential and organoleptic effects highlight the need for careful consideration regarding their environmental release and management (Krijgsheld & Gen, 1986).
Safety and Hazards
Mechanism of Action
Mode of Action
It contains a chloromethyl group, which is a functional group derived from the methyl group by replacing one hydrogen atom with a chlorine atom . This suggests that it may interact with its targets through a chloromethylation mechanism .
Biochemical Pathways
Compounds with chloromethyl groups have been used in the chloromethylation of aromatic compounds , suggesting that it may influence pathways involving these types of reactions.
Properties
IUPAC Name |
6-(chloromethyl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c11-5-8-15-9(13)17-10(16-8)14-7-3-1-6(12)2-4-7/h1-4H,5H2,(H3,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWDHFHKAFSOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)CCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275128 | |
Record name | 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30355-61-4 | |
Record name | 6-(Chloromethyl)-N~2~-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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